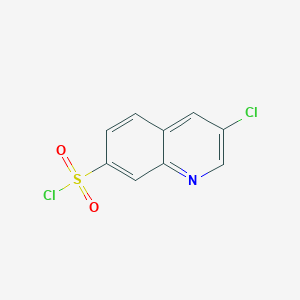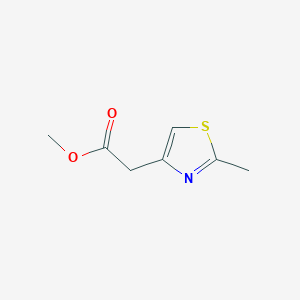![molecular formula C16H13ClFNO B2471197 [1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol CAS No. 1427028-24-7](/img/structure/B2471197.png)
[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol” is a chemical compound. It is derived from the parent compounds indole and benzyl alcohol . The compound has a molecular weight of 287.72 .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic substitution reactions . The reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously . This is called an ‘SN2’ mechanism .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H11ClFNO/c17-15-7-13(18)6-5-11(15)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9-10H,8H2 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 287.72 .作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s plausible that it may interact with its targets through a nucleophilic substitution mechanism, as suggested for other benzylic halides .
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including those involving aldose reductase .
Pharmacokinetics
The compound’s molecular weight (26069) and its solid form suggest that it may have good oral bioavailability .
Result of Action
Based on its structural similarity to other compounds, it may induce changes in cellular signaling and metabolic processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of [1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C .
实验室实验的优点和局限性
The use of [1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol in laboratory experiments has several advantages. It is a small molecule, making it easy to synthesize and handle. Additionally, it is relatively stable, making it suitable for use in long-term experiments. Furthermore, this compound has a variety of potential applications, making it a useful tool for a variety of research projects.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet known, making it difficult to predict its effects on various biochemical and physiological processes. Additionally, this compound is not yet widely used in research, making it difficult to access the necessary materials and equipment for experiments.
未来方向
The potential future directions for research on [1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol are numerous. Further research could be conducted to better understand the exact mechanism of action of this compound, as well as its effects on various biochemical and physiological processes. Additionally, further research could be conducted to better understand the advantages and limitations of using this compound in laboratory experiments. Furthermore, research could be conducted to explore the potential applications of this compound in various fields, such as medicine and drug discovery. Finally, further research could be conducted to develop new methods for synthesizing this compound, as well as new methods for using it in laboratory experiments.
合成方法
[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol can be synthesized using a variety of methods, including the direct synthesis of the compound from the precursors, or the synthesis of a precursor and its subsequent conversion to this compound. The most common method of synthesis involves the reaction of 2-chloro-4-fluorobenzyl bromide with 1-indole-3-methanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography.
科学研究应用
[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol has a variety of applications in scientific research. It has been used as a tool to study the structure and function of various proteins, as well as their interactions with other molecules. It has also been used to study the effects of various drugs on the body, including their ability to interact with receptors and enzymes. Additionally, this compound has been used to study the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters.
属性
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]indol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c17-15-7-13(18)6-5-11(15)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9,20H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHFZXXDFYXCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2471114.png)
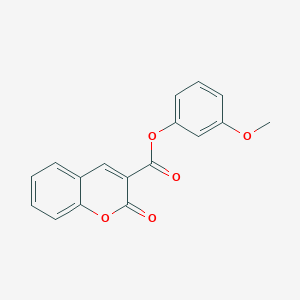
![2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2471116.png)
![2-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2471117.png)
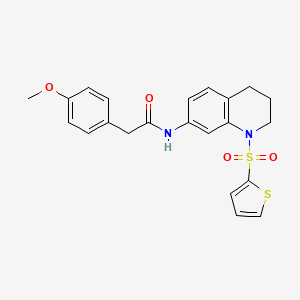
![N-Ethyl-N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2471120.png)
![3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
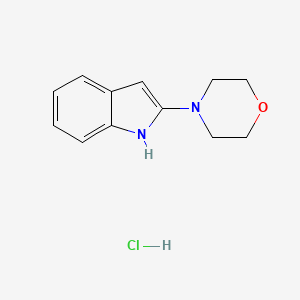


![2-chloro-5-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}benzamide](/img/structure/B2471131.png)
![4-{[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(4-methylphenyl)amino]methyl}-2-methoxyphenol](/img/structure/B2471133.png)
